2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
Description
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide features a complex structure characterized by an indole core substituted at the 1-position with a diethylaminoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a 3-fluoro-4-methylphenyl ring.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-4-26(5-2)21(28)14-27-13-18(17-8-6-7-9-20(17)27)22(29)23(30)25-16-11-10-15(3)19(24)12-16/h6-13H,4-5,14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWUNQONOSTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a novel indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An indole moiety, which is a bicyclic structure known for its role in various biological activities.
- A diethylamino side chain that may enhance solubility and bioavailability.
- A trifluoromethoxyphenyl group that could improve binding affinity to biological targets.
The molecular formula is with a molecular weight of 461.441 g/mol.
Table 1: Key Features of the Compound
| Feature | Description |
|---|---|
| Indole Derivative | Known for diverse biological activity; used in drug development. |
| Diethylamino Group | Enhances solubility and bioavailability. |
| Trifluoromethoxy Substitution | Increases lipophilicity and potential binding affinity. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Preliminary studies suggest that it could inhibit key kinases involved in cancer signaling pathways, thereby exhibiting anticancer properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The compound's structural features may enhance its efficacy against various cancer types.
- Anti-inflammatory Effects : The diethylamino group may facilitate interactions with inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess such activities, warranting further investigation.
Table 2: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory responses | |
| Antimicrobial | Possible inhibition of microbial growth |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance, research has indicated that certain indole derivatives can effectively inhibit cancer cell lines through apoptosis induction and cell cycle arrest.
In one notable study, a related compound demonstrated significant activity against breast cancer cells by downregulating key survival pathways (e.g., PI3K/Akt pathway), suggesting that our compound may exhibit comparable effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine atoms (as in the target compound) often enhance metabolic stability by resisting oxidative degradation, a feature shared with N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
